3-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione

Xanthine Oxidase Inhibition Cytotoxicity Selectivity Allopurinol Derivative

3-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione (CAS 2942-50-9) is a heterocyclic small molecule belonging to the pyrazolo[3,4-d]pyrimidine-4,6-dione class, a well-validated pharmacophore for phosphodiesterase (PDE) and kinase inhibition. As a purine isostere, it mimics the natural xanthine scaffold (3,7-dihydro-1H-purine-2,6-dione) but with a critical N-2 to C-3 carbon replacement, creating distinct hydrogen-bonding patterns and tauromeric preferences.

Molecular Formula C6H6N4O2
Molecular Weight 166.14 g/mol
Cat. No. B15071775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione
Molecular FormulaC6H6N4O2
Molecular Weight166.14 g/mol
Structural Identifiers
SMILESCC1=C2C(=NN1)NC(=O)NC2=O
InChIInChI=1S/C6H6N4O2/c1-2-3-4(10-9-2)7-6(12)8-5(3)11/h1H3,(H3,7,8,9,10,11,12)
InChIKeyHSFCQNQORRYJIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione: Core Scaffold and Purine Isostere for Kinase and PDE Inhibitor Discovery


3-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione (CAS 2942-50-9) is a heterocyclic small molecule belonging to the pyrazolo[3,4-d]pyrimidine-4,6-dione class, a well-validated pharmacophore for phosphodiesterase (PDE) and kinase inhibition [1]. As a purine isostere, it mimics the natural xanthine scaffold (3,7-dihydro-1H-purine-2,6-dione) but with a critical N-2 to C-3 carbon replacement, creating distinct hydrogen-bonding patterns and tauromeric preferences [2]. This core scaffold serves as a key intermediate for synthesizing diversified compound libraries targeting PDE1, PDE9, and CDK2 among others, rather than as a standalone bioactive entity [3].

Why 3-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione Cannot Be Replaced by Common Xanthine or Allopurinol Analogs


Generic substitution of 3-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione with common structural analogs like allopurinol or alkylxanthines is not scientifically valid for target-specific applications. Although visually similar, the N-2 to C-3 atom replacement in the pyrazolo[3,4-d]pyrimidine core versus the purine core fundamentally alters the spatial arrangement of hydrogen bond acceptors, leading to divergent selectivity profiles against structurally related enzymes [1]. For instance, allopurinol (4-hydroxy analog) is a potent xanthine oxidase (XOD) inhibitor, whereas 4,6-dione-substituted pyrazolo[3,4-d]pyrimidines demonstrate attenuated XOD inhibition and gain cytotoxicity, illustrating how subtle modifications to this scaffold radically shift pharmacological activity [2]. Consequently, selecting the correct unsubstituted 3-methyl-4,6-dione scaffold is a mandatory structural decision for synthetic chemists building target-focused libraries.

Quantified Differentiation Evidence: Selecting 3-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione Over Its Closest Analogs


Xanthine Oxidase (XOD) Inhibition: Attenuated Activity vs. Allopurinol Confers an Improved Safety Window for Non-Gout Indications

Allopurinol (4-hydroxy-1H-pyrazolo[3,4-d]pyrimidine) is a strong XOD inhibitor, a mechanism responsible for its clinical efficacy in gout. However, this also presents a risk of drug-drug interactions and altered purine metabolism. The 4,6-dione chemotype, of which 3-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione is the direct progenitor, demonstrates significantly attenuated XOD inhibition compared to allopurinol. In a series of pyrazolo[3,4-d]pyrimidine derivatives related to allopurinol, a representative 4-substituted analog (compound 4) exhibited potent cytotoxicity (BEL-7402 IC50 = 25.5 µM; SMMC-7221 IC50 = 35.2 µM) while acting as a much weaker XOD inhibitor than allopurinol [1]. This decoupling of anticancer activity from XOD inhibition is a direct structural consequence of moving from the 4-hydroxy to the 4,6-dione core, establishing the 3-methyl-4,6-dione scaffold as the preferred starting point for developing anticancer agents with a reduced gout-related safety liability.

Xanthine Oxidase Inhibition Cytotoxicity Selectivity Allopurinol Derivative

Kinase Selectivity Profiling: 3-Methyl-4,6-Dione Scaffold Enables Distinct CDK2 Binding vs. 3-Methylxanthine

The pyrazolo[3,4-d]pyrimidine-4,6-dione core has been validated as a cyclin-dependent kinase 2 (CDK2) inhibitor scaffold, a target for cancer therapeutics. 3-Methylxanthine, a purine-based analog, does not share this privileged binding profile due to differing hinge-region interactions. Novel 4,6-disubstituted pyrazolo[3,4-d]pyrimidines have been synthesized and evaluated for CDK2 inhibition, with molecular docking confirming a binding mode that is dependent on the specific hydrogen-bond acceptor/donor geometry of the pyrazolopyrimidine-4,6-dione ring [1]. This structural motif is essential for the observed anticancer activity and cannot be replicated by purine-2,6-diones such as caffeine or theophylline [2].

CDK2 Inhibition Kinase Selectivity Molecular Docking

Synthetic Tractability: The 3-Methyl-4,6-Dione Intermediate Provides a Direct Route to Diversified PDE1 and PDE9 Libraries

Patents from leading CNS and cardiovascular research organizations consistently utilize the unsubstituted pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione as the entry point for generating large, diverse compound libraries with sub-nanomolar PDE1 and PDE9 inhibitory activity. For example, US9487527B2 and WO2014096423 describe a synthetic strategy where the 4,6-dione core is used to install a wide range of substituents, resulting in compounds with PDE1 IC50 values as low as 0.6 nM [1] and PDE9 IC50 values as low as 1 nM [2]. The commercial availability of the 3-methyl derivative (CAS 2942-50-9, purity NLT 98% ) in high purity makes it a direct, procurement-ready precursor for these high-potency compound series, eliminating the need for lengthy de novo synthesis of the core.

PDE1 Inhibition PDE9 Inhibition Synthetic Intermediate

Critical Physicochemical Differentiation: LogP and Hydrogen Bonding Profile Distinguish it from Alkylxanthine Analogs

The replacement of the imidazole ring in purines with a pyrazole ring in the pyrazolo[3,4-d]pyrimidine core system results in a measurable shift in lipophilicity and hydrogen-bonding capacity compared to structurally analogous xanthines. 3-Methylxanthine has a predicted logP of approximately -0.3, whereas 3-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione has a predicted logP of approximately 0.1, indicating slightly enhanced lipophilicity that can improve membrane permeability [1]. More importantly, the N-1 and N-2 nitrogen arrangement in the pyrazole ring creates a distinct donor-acceptor-donor motif that computational studies have shown results in a different hinge-binding orientation in kinases compared to the imidazole of purines [2]. This physicochemical differentiation is critical for predicting the absorption, distribution, and target-binding kinetics of the resulting lead compounds.

Physicochemical Properties Purine Isostere Lipophilicity

Proven Research Applications and Procurement Scenarios for 3-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione


Building Patent-Evidenced PDE1 or PDE9 CNS Inhibitor Libraries from a Validated Intermediate

For neuroscience programs targeting cognitive decline or Parkinson's disease, 3-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione serves as the direct literature- and patent-precedented core scaffold. US9487527B2 [1] demonstrates that rapid N-substitution of this core can yield PDE1 inhibitors with picomolar affinities for CNS indications. Procuring this high-purity intermediate (NLT 98%) dramatically accelerates library synthesis compared to linear synthesis from pyrazoles.

Developing Kinase-Targeted Anticancer Agents with an Inherently Favorable Safety Signal

In oncology, where off-target XOD inhibition by purine analogs like allopurinol is a safety concern, the 3-methyl-4,6-dione scaffold is the preferred starting point. As shown by Ayyad et al. (2016) [2], this scaffold class decouples anticancer cytotoxicity from XOD inhibition, a unique property that provides a better therapeutic window for hepatoma carcinoma therapies. It is an ideal scaffold for CDK2 inhibitor optimization.

Selecting a Purine Isostere for Hinge-Binding with Improved Lipophilicity

In kinase drug design, replacing the polar imidazole of a purine core with the pyrazole of the pyrazolo[3,4-d]pyrimidine-4,6-dione results in a measurable ~0.4 unit increase in logP, which can be critical for crossing the blood-brain barrier or enhancing cellular permeability [3]. This compound is the ideal scaffold when a target product profile requires balancing solubility with permeability for intracellular kinase targets.

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